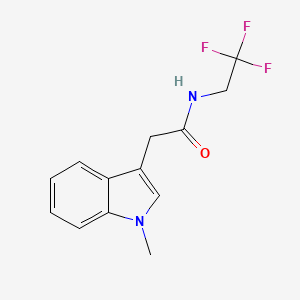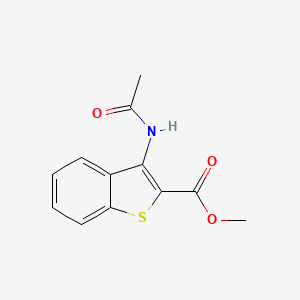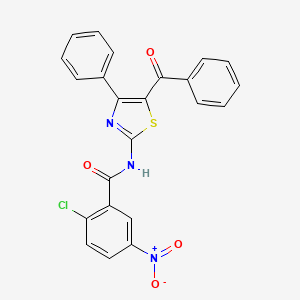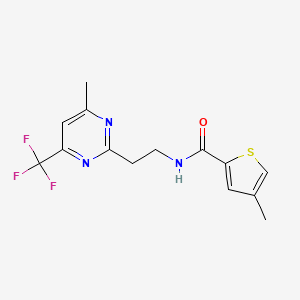![molecular formula C25H26N2O4 B2876871 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705447-14-8](/img/structure/B2876871.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would provide a planar, aromatic component to the molecule, while the methoxybenzyl group would introduce additional complexity . The oxalamide group would likely form a planar structure due to the presence of the carbonyl groups .Chemical Reactions Analysis
Reactions involving this compound could potentially occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-Methoxybenzyl alcohol, a related compound, is a liquid with an amber appearance and is odorless . Its boiling point is between 248 - 250 °C .Wissenschaftliche Forschungsanwendungen
Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives
This study describes the synthesis and structural investigation of symmetric and non-symmetric oxamides, focusing on their stabilization by intramolecular three-center hydrogen bonding. The findings suggest that these compounds, including those similar to N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, exhibit specific conformations and properties due to these hydrogen bonds, making them of interest for further research in chemical and pharmaceutical applications (Martínez-Martínez et al., 1998).
Light-Switchable Polymer from Cationic to Zwitterionic Form
A novel polymer was synthesized, which can switch its form upon light irradiation, demonstrating potential for controlled release and interaction with biological materials. Although not directly involving this compound, this research indicates the broader potential of using chemical modifications to create responsive materials with specific functions (Sobolčiak et al., 2013).
Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides
This study developed a new synthetic approach to oxalamides, demonstrating an operationally simple and high-yielding method. This method could potentially be applied to the synthesis of this compound, suggesting its usefulness in creating various oxalamide derivatives for different scientific applications (Mamedov et al., 2016).
Secondary Metabolites with Potential Biological Activities
Research on secondary metabolites from natural sources identified compounds with significant biological activities, including antifungal, antibacterial, and antioxidant properties. While not directly related to this compound, this study highlights the ongoing interest in discovering and utilizing compounds with unique structures for various biomedical applications (Xiao et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activity. It could also be interesting to study its behavior in various chemical reactions .
Eigenschaften
IUPAC Name |
N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-25(30,21-14-12-19(13-15-21)18-8-4-3-5-9-18)17-27-24(29)23(28)26-16-20-10-6-7-11-22(20)31-2/h3-15,30H,16-17H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLNKXGSVNEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)


![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

